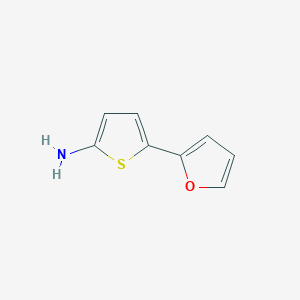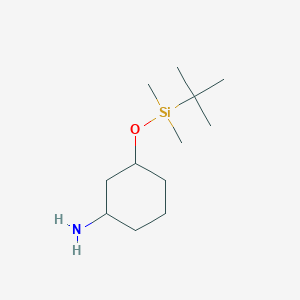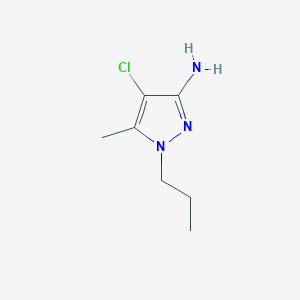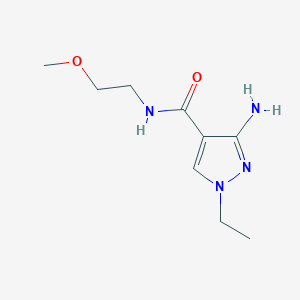![molecular formula C10H9N7O B11734147 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique combination of a methoxypyridine moiety, a tetrazole ring, and a nitrile group, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
-
Oxidation
Reagenzien: Kaliumpermanganat, Wasserstoffperoxid
Bedingungen: Saures oder basisches Medium
Produkte: Oxidierte Derivate der Methoxypyridin- und Tetrazolringe
-
Reduktion
Reagenzien: Natriumborhydrid, Lithiumaluminiumhydrid
Bedingungen: Raumtemperatur oder leicht erhöhte Temperaturen
Produkte: Reduzierte Formen der Nitril- und Tetrazolgruppen
-
Substitution
Reagenzien: Halogenierungsmittel, Nukleophile
Bedingungen: Variiert je nach Reagenz
Produkte: Substituierte Derivate an den Pyridin- oder Tetrazolringen
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid
Substitutionsmittel: Halogenierungsmittel (z. B. Brom, Chlor), Nukleophile (z. B. Amine, Thiole)
Hauptprodukte
Oxidierte Derivate: Hydroxylierte oder carboxylierte Formen
Reduzierte Derivate: Amine oder Alkohole
Substituierte Derivate: Halogenierte oder nukleophil-substituierte Formen
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie fungieren und verschiedene katalytische Prozesse ermöglichen.
Organische Synthese: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie
Enzyminhibition: Potenzieller Inhibitor von Enzymen aufgrund seiner einzigartigen Struktur.
Proteinbindung: Kann mit Proteinen interagieren und deren Funktion beeinflussen.
Medizin
Arzneimittelentwicklung: Untersucht wegen seines Potenzials als Therapeutikum zur Behandlung verschiedener Krankheiten.
Diagnostische Werkzeuge: Verwendung bei der Entwicklung von diagnostischen Tests.
Industrie
Materialwissenschaften: Einsatz bei der Synthese von fortschrittlichen Materialien mit spezifischen Eigenschaften.
Landwirtschaft: Potenzieller Einsatz als Pestizid oder Herbizid.
5. Wirkmechanismus
Der Wirkmechanismus von 3-[(6-Methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Verbindung kann an aktiven Zentren binden und so die Enzymaktivität hemmen oder die Proteinfunktion verändern. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, einschließlich der Hemmung von Stoffwechselwegen oder der Modulation von Zellprozessen.
Wirkmechanismus
The mechanism of action of 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, including inhibition of metabolic pathways or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(6-Methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- This compound
- **this compound
Einzigartigkeit
Strukturelle Merkmale: Die Kombination aus Methoxypyridin, Tetrazol und Nitrilgruppen ist einzigartig und bietet einen einzigartigen Satz chemischer Eigenschaften.
Reaktivität: Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie vielseitig für verschiedene Anwendungen.
Biologische Aktivität: Ihr Potenzial als Enzyminhibitor und Proteinbinder unterscheidet sie von anderen ähnlichen Verbindungen.
Eigenschaften
IUPAC Name |
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O/c1-18-9-3-2-8(6-13-9)12-5-7(4-11)10-14-16-17-15-10/h2-3,5-6,12H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALHJPHEWGURJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)
![(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)


